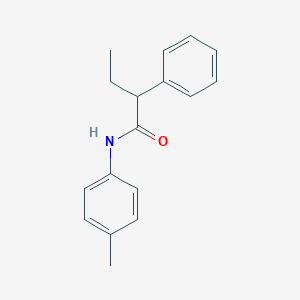

N-(4-methylphenyl)-2-phenylbutanamide

Description

N-(4-Methylphenyl)-2-phenylbutanamide is a butanamide derivative featuring a phenyl group at the C2 position of the butanamide chain and a 4-methylphenyl substituent on the nitrogen atom. The 4-methylphenyl group likely influences molecular conformation, intermolecular interactions, and packing efficiency, as observed in structurally similar compounds (e.g., halogenated imidazole derivatives in and nitro-substituted butanamides in ).

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-(4-methylphenyl)-2-phenylbutanamide |

InChI |

InChI=1S/C17H19NO/c1-3-16(14-7-5-4-6-8-14)17(19)18-15-11-9-13(2)10-12-15/h4-12,16H,3H2,1-2H3,(H,18,19) |

InChI Key |

AQCRFYZUUVTQLB-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C |

solubility |

0.5 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares N-(4-methylphenyl)-2-phenylbutanamide with structurally related compounds from the evidence, focusing on substituent effects:

Crystallographic and Conformational Analysis

- Dihedral Angles and Molecular Twisting : In halogenated imidazole derivatives (), the dihedral angle between terminal phenyl rings is ~56°, leading to significant molecular twisting. This conformation facilitates C–H⋯N hydrogen bonding and π-π stacking, which stabilize crystal packing . The target compound’s 4-methylphenyl and phenyl groups may adopt a similar twisted conformation, influencing its solid-state properties.

- Weak Intermolecular Interactions : highlights the role of weak C–H⋯X (X = Cl, Br) and C–H⋯N interactions in directing crystal packing. These interactions, though energetically weak, are highly reproducible in halogenated analogs, suggesting that the target compound’s methyl group may engage in analogous C–H⋯π or van der Waals interactions .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide () increases polarity, reducing solubility in nonpolar solvents compared to the target compound’s methyl group, which is electron-donating and may enhance lipophilicity .

- However, its methyl group may improve thermal stability due to reduced steric strain compared to bulkier halogens .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Crystallographic Parameters ()

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.